molecular formula C31H42O7S B13410612 Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate

Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate

Cat. No.: B13410612
M. Wt: 558.7 g/mol
InChI Key: OZKSBPMWKLECHO-UHFFFAOYSA-N
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Description

Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, propyl, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core phenoxy structure, followed by the introduction of the acetyl, hydroxy, and propyl groups through a series of substitution and addition reactions. Common reagents used in these steps include acetyl chloride, sodium hydroxide, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency. Techniques such as distillation, crystallization, and chromatography would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-pro

Properties

Molecular Formula

C31H42O7S

Molecular Weight

558.7 g/mol

IUPAC Name

ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoate

InChI

InChI=1S/C31H42O7S/c1-6-11-25-27(16-14-24(22(5)33)31(25)38-18-9-13-29(34)36-8-3)37-19-10-20-39-28-17-15-23(21(4)32)30(35)26(28)12-7-2/h14-17,35H,6-13,18-20H2,1-5H3

InChI Key

OZKSBPMWKLECHO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Origin of Product

United States

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